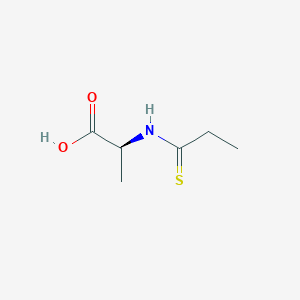

(2S)-2-(propanethioylamino)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-(propanethioylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a propanethioyl group attached to the amino acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(propanethioylamino)propanoic acid typically involves the reaction of a suitable amino acid precursor with a propanethioylating agent. One common method involves the use of (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid as the starting material, which undergoes a reaction with a propanethioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the propanethioyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for the continuous production of the compound, making the process more sustainable and cost-effective .

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-(propanethioylamino)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The thioyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(2S)-2-(propanethioylamino)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.

Industry: Used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of (2S)-2-(propanethioylamino)propanoic acid involves its interaction with specific molecular targets. The propanethioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target .

Comparación Con Compuestos Similares

Similar Compounds

- (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid

- (2S)-2-(methylthio)propanoic acid

- (2S)-2-(ethylthio)propanoic acid

Uniqueness

(2S)-2-(propanethioylamino)propanoic acid is unique due to the presence of the propanethioyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Actividad Biológica

(2S)-2-(propanethioylamino)propanoic acid, also known as propanethioylamino propanoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following structural formula:

- Chemical Formula : C₅H₁₁NOS

- Molecular Weight : 133.21 g/mol

The presence of the thioamide group and the propanoic acid moiety in its structure suggests potential interactions with biological systems, particularly in metabolic pathways and enzyme inhibition.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and inflammation.

- Modulation of Cytokine Release : Similar compounds have shown the ability to modulate cytokine release, impacting inflammatory responses and immune system regulation.

1. Anti-inflammatory Effects

One of the significant areas of interest is the anti-inflammatory potential of this compound. Studies have shown that compounds with similar structures can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. This suggests a possible application in conditions characterized by chronic inflammation.

2. Antimicrobial Properties

The compound's potential antimicrobial activity has been explored, particularly against Gram-positive and Gram-negative bacteria. Initial findings indicate a degree of effectiveness in inhibiting bacterial growth, which could have implications for developing new antimicrobial agents.

3. Root Growth Inhibition

In agricultural research, derivatives related to propanoic acid have been tested for their ability to inhibit root growth in plants. This property can be beneficial for controlling weed growth or managing crop development.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

A study published in PubMed examined the effects of various derivatives on cytokine release in human peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives significantly inhibited TNF-α release by up to 79%, highlighting the compound's potential as an anti-inflammatory agent (PubMed ID: 16141594).

Case Study: Antimicrobial Testing

Another research effort focused on testing the antimicrobial properties of similar compounds against various bacterial strains. The results demonstrated a moderate level of activity against both Gram-positive and Gram-negative bacteria, suggesting further exploration into its use as a natural antimicrobial agent (PubMed ID: 20691280).

Propiedades

Fórmula molecular |

C6H11NO2S |

|---|---|

Peso molecular |

161.22 g/mol |

Nombre IUPAC |

(2S)-2-(propanethioylamino)propanoic acid |

InChI |

InChI=1S/C6H11NO2S/c1-3-5(10)7-4(2)6(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |

Clave InChI |

WGZASLDDSBVRPT-BYPYZUCNSA-N |

SMILES isomérico |

CCC(=S)N[C@@H](C)C(=O)O |

SMILES canónico |

CCC(=S)NC(C)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.